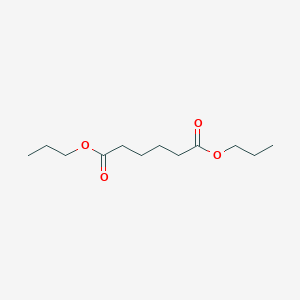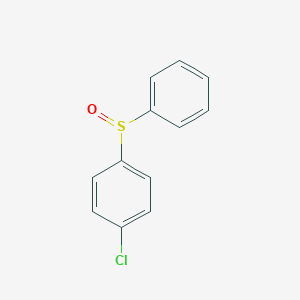
快速紫红LB碱
描述
Fast Red Violet LB base is a chemical compound with the molecular formula C14H13ClN2O. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. The compound is characterized by its unique structure, which includes an amino group, a chloro group, and a methyl group attached to a benzamide core.
科学研究应用
Fast Red Violet LB base has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
Target of Action
Fast Red Violet LB base primarily targets tartrate-resistant acid phosphatase (TRAP) and alkaline phosphatase (ALP) . These enzymes play crucial roles in various biological processes. TRAP is involved in bone resorption, a process critical for the maintenance and repair of bones. ALP is essential for phosphate metabolism and bone mineralization .
Mode of Action
Fast Red Violet LB base acts as a staining agent for TRAP and ALP . It binds to these enzymes, allowing their activity to be visualized. This interaction enables researchers to monitor the activity of these enzymes in various biological samples .
Biochemical Pathways
The staining of TRAP and ALP by Fast Red Violet LB base allows the visualization of their activity, thereby providing insights into the biochemical pathways they are involved in. For instance, the activity of TRAP is associated with osteoclast function and bone resorption, while ALP activity is linked to bone formation and mineralization .
Pharmacokinetics
It is known that the compound is used in vitro, and its effects are observed at the cellular level .
Result of Action
The primary result of Fast Red Violet LB base action is the visualization of TRAP and ALP activity . By staining these enzymes, researchers can monitor their activity under various conditions, contributing to our understanding of bone metabolism and other biological processes .
Action Environment
The action of Fast Red Violet LB base can be influenced by various environmental factors. For instance, the staining process requires specific pH conditions . Moreover, the compound should be stored at specific temperatures to maintain its stability and efficacy .
生化分析
Biochemical Properties
Fast Red Violet LB base plays a significant role in biochemical reactions. It is used for staining tartrate-resistant acid phosphatase (TRAP) and can be used for alkaline phosphatase (ALP) activity staining . This indicates that Fast Red Violet LB base interacts with enzymes such as TRAP and ALP, and these interactions are crucial for its staining properties .
Cellular Effects
Fast Red Violet LB base has notable effects on various types of cells and cellular processes. It is used to detect granulocytic cells, indicating its influence on cell function
Molecular Mechanism
The molecular mechanism of Fast Red Violet LB base primarily involves its interaction with enzymes like TRAP and ALP It is used as a stain for these enzymes, suggesting that it may bind to these biomolecules and possibly influence their activity
Temporal Effects in Laboratory Settings
Fast Red Violet LB base is used as a kit component in Procedure 91 for the demonstration of specific esterase activity in peripheral blood smears or paraffin sections
Metabolic Pathways
Fast Red Violet LB base is involved in the staining of enzymes like TRAP and ALP , suggesting that it may interact with these enzymes in certain metabolic pathways
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Fast Red Violet LB base typically involves the acylation of 4-amino-2-chloro-5-methylaniline with benzoyl chloride. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of Fast Red Violet LB base follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified through recrystallization or other suitable purification techniques .
化学反应分析
Types of Reactions
Fast Red Violet LB base undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The chloro group can be reduced to form the corresponding amine.
Substitution: The chloro group can be substituted with other nucleophiles, such as hydroxyl or alkoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or sodium methoxide (NaOCH3).
Major Products Formed
Oxidation: Nitro derivatives of the original compound.
Reduction: Amino derivatives with the chloro group replaced by an amine.
Substitution: Various substituted benzamides depending on the nucleophile used.
相似化合物的比较
Similar Compounds
N-(4-Chloro-2-methylphenyl)benzamide: Similar structure but lacks the amino group.
N-(4-Amino-2-methoxy-5-methylphenyl)benzamide: Contains a methoxy group instead of a chloro group.
N-(4-Amino-2-chloro-5-methylphenyl)acetamide: Similar structure but with an acetamide group instead of a benzamide group.
Uniqueness
Fast Red Violet LB base is unique due to the presence of both an amino group and a chloro group on the aromatic ring, which imparts distinct chemical reactivity and biological activity. This combination of functional groups allows for diverse chemical modifications and potential therapeutic applications .
属性
IUPAC Name |
N-(4-amino-2-chloro-5-methylphenyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O/c1-9-7-13(11(15)8-12(9)16)17-14(18)10-5-3-2-4-6-10/h2-8H,16H2,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIDXADKOPPNJOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1N)Cl)NC(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70153097 | |
| Record name | N-(4-Amino-2-chloro-5-methylphenyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70153097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
121-22-2 | |
| Record name | N-(4-Amino-2-chloro-5-methylphenyl)benzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=121-22-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(4-Amino-2-chloro-5-methylphenyl)benzamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000121222 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fast Bordeaux 3B base | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76549 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-(4-Amino-2-chloro-5-methylphenyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70153097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(4-amino-2-chloro-5-methylphenyl)benzamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.052 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















